Home > Products > Screening Compounds P25294 > 1-(4-ETHYLBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE
1-(4-ETHYLBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE -

1-(4-ETHYLBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE

Catalog Number: EVT-5641951
CAS Number:
Molecular Formula: C18H21FN2O2S
Molecular Weight: 348.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)

Compound Description: FPMINT is a novel inhibitor of equilibrative nucleoside transporters (ENTs), exhibiting higher selectivity towards ENT2 over ENT1. [] It is investigated for its potential in nucleotide synthesis, regulating adenosine function, and chemotherapy. []

Compound 3c

Compound Description: This FPMINT analogue exhibits potent inhibitory activity against both ENT1 and ENT2, achieving this through irreversible and non-competitive inhibition that affects the Vmax of [3H]uridine uptake without impacting Km. [] Notably, Compound 3c does not affect cell viability, protein expression, or ENT1 and ENT2 internalization. []

Relevance: While the specific structure of Compound 3c is not provided, the paper describes it as an analogue of FPMINT, implying structural similarities. [] Since FPMINT shares the 2-fluorophenylpiperazine core with 1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine, it suggests that Compound 3c might also possess this moiety, making it structurally related to the target compound. Further investigation into the precise structure of Compound 3c is needed to confirm this relationship.

1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines

Compound Description: This series of compounds was developed as part of a study seeking to improve the DAT affinity and metabolic stability of atypical DAT inhibitors for potential application in treating psychostimulant use disorders. [] Replacing the piperazine ring with either homopiperazine or piperidine maintained acceptable DAT affinity, demonstrating the flexibility of this structural class. []

1-(4-[18F]fluorophenyl)piperazine (6b)

Compound Description: This compound serves as a novel precursor in positron emission tomography (PET) studies due to its rapid and efficient synthesis using [18F]fluoride. []

[18F]naphthosultam (8b)

Compound Description: This compound is a selective antagonist of 5-HT2 receptors, demonstrating the potential of fluorophenylpiperazine derivatives in targeting specific serotonin receptor subtypes. [] It utilizes 1-(4-[18F]fluorophenyl)piperazine (6b) as a precursor in its synthesis. []

(3E,5E)-3,5-bis(2-fluorobenzylidene)-1-((4-fluorophenyl)sulfonyl)piperidin-4-one

Compound Description: This compound is investigated for its anti-inflammatory activity. []

(3E,5E)-3,5-bis(4-fluorobenzylidene)-1-((4-fluorophenyl)sulfonyl)piperidin-4-one

Compound Description: This compound is investigated for its anti-inflammatory activity. []

4-((E)-((E)-5-(2-fluorobenzylidene)-1-((4-fluorophenyl)sulfonyl)-4-oxopiperidin-3-ylidene)methyl)benzonitrile

Compound Description: This compound is investigated for its anti-inflammatory activity. []

(R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134)

Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist currently undergoing phase 2 clinical trials for treating Cushing's syndrome. [] Its development stemmed from the need for a selective GR antagonist with improved side effect profiles compared to the nonselective GR antagonist mifepristone. []

(3E,5E)-3,5-bis(4-cyanobenzylidene)-1-((4-fluorophenyl)sulfonyl)piperidin-4-one

Compound Description: This compound is studied for its anti-inflammatory activity. []

(3E,5E)-3-(2-fluorobenzylidene)-1-((4-fluorophenyl)sulfonyl)-5-(pyridin-3-ylmethylene)piperidin-4-one

Compound Description: This compound is investigated for its anti-inflammatory activity. []

(3E,5E)-1-((4-fluorophenyl)sulfonyl)-3,5-bis(3-nitrobenzylidene)piperidin-4-one

Compound Description: This compound is also investigated for its anti-inflammatory activity. []

3,4,4-Trichloro-1-[4-(2-fluorophenyl)piperazinyl]-1-(n-hexadecylsulfanyl)-2-nitrobuta-1,3-diene

Compound Description: This compound features a piperazine ring in a chair conformation with a fully extended alkyl substituent. []

3-[4-(4-fluorophenyl)piperazin-1-ylmethyl]-5-methyl-1,3-benzoxazol-2(3H)-one and 3-[4-(2-fluorophenyl)piperazin-1-ylmethyl]-5-methyl-1,3-benzoxazol-2(3H)-one.

Compound Description: These two compounds are structurally similar, both containing a piperazine ring adopting a chair conformation and a benzoxazolinone ring system positioned nearly perpendicular to it. [] They differ only in the position of the fluorine atom on the phenyl ring attached to the piperazine moiety.

2-[4-(2-Fluorophenyl)piperazin-1-ylmethyl]-4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one

Compound Description: This compound is characterized by a piperazine ring adopting a chair conformation. [] Interestingly, the conjugation effect of the tertiary N atom's lone pair with the fluorophenyl ring's π-electron system is diminished due to the steric hindrance posed by the 2-F substituent. []

1-[Bis(4-fluorophenyl)methyl]-4-[(2Z)-3-phenylprop-2-en-1-yl]piperazine-1,4-diium dichloride hemihydrate

Compound Description: This compound features a slightly distorted chair conformation of the piperazine ring. [] The crystal structure reveals various intermolecular interactions, including N—H⋯Cl hydrogen bonds and weak C—H⋯Cl, C—H⋯O, and C—H⋯F interactions, contributing to its three-dimensional supramolecular network. []

12-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-9α-hydroxy-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one

Compound Description: This compound, derived from 9α-hydroxyparthenolide, exhibits a chair conformation for the piperazine ring and specific conformations for the ten-membered and lactone rings present in its structure. []

1-(2-Fluorophenyl)-3-(4-((pyridine-2-yl)methyl)piperazin-1-yl)-1H-indazole

Compound Description: This compound represents a novel derivative within the piperazine-1-yl-1H-indazole class, known for its significance in medicinal chemistry. [] It is synthesized through a simple and efficient process and characterized using spectral analysis. []

1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives

Compound Description: This series of compounds, including those designated as 6a-h and 7a-e, were synthesized and investigated for their antimicrobial and antioxidant activities. [] The synthesis involved nucleophilic substitution reactions on the 1-(1,4-benzodioxane-2-carbonyl)piperazine core structure. []

1-[Bis(4-fluorophenyl)methyl]-4-[2-(2-methylphenoxy)ethyl]piperazine

Compound Description: This compound features a piperazine ring in a chair conformation, with the substituents on the nitrogen atoms adopting equatorial orientations. [] The two fluorobenzene rings are twisted relative to each other. []

MCL0129 (1-[(S)-2-(4-Fluorophenyl)-2-(4-isopropylpiperadin-1-yl)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine)

Compound Description: MCL0129 is a potent and selective antagonist of the melanocortin-4 (MC4) receptor, displaying anxiolytic- and antidepressant-like activities in rodent models. [] It exhibits high selectivity for the MC4 receptor over other receptors, transporters, and ion channels related to anxiety and depression. []

tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate

Compound Description: This pyrazole derivative features a piperazine ring in a chair conformation linked to the pyrazole ring through a carbonyl spacer. [] The crystal structure reveals intramolecular C—H⋯N contacts and intermolecular C—H⋯O interactions, contributing to its supramolecular assembly. []

1-(4-Fluorophenyl)-4-[(1E)-3,4,4-trichloro-2-nitro-1-(propylsulfanyl)buta-1,3-dien-1-yl]piperazine

Compound Description: This compound features a piperazine ring in a chair conformation and a non-planar butadiene unit due to incomplete conjugation of the double bonds. []

1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl) piperazine dihydrochloride (KB-2796)

Compound Description: KB-2796 is a newly synthesized Ca2+ blocker. [] It was investigated for its effects on free fatty acid liberation in ischemic brain in rats. []

1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines

Compound Description: This series of compounds, synthesized by diazotization of a primary arylamine followed by diazonium coupling with a secondary arylpiperazine, explores various aryl substituents on the piperazine nitrogen. []

tert-Butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate

Compound Description: This sterically congested piperazine derivative, prepared using a modified Bruylants approach, features a synthetically useful second nitrogen atom on the N-tert-butyl piperazine substructure, creating a pharmacologically valuable core. []

(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-fluorophenyl)prop-2-en-1-one

Compound Description: In this compound, the piperazine ring adopts a chair conformation and the molecule exhibits an E conformation around the ethene bond. []

(E)-1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-3-(4-ethoxyphenyl)prop-2-en-1-one

Compound Description: This compound demonstrates an E conformation around the ethene bond and a chair conformation for the piperazine ring. [] Notably, one of the piperazine nitrogen atoms is almost planar, while the other exhibits a pyramidal geometry. []

4-[ [ 4-( 2-Butynyloxy ) phenyl ] sulfonyl ]-N-hydroxy-2 , 2-dimethyl-( 3 S )-thiomorpholinecarboxamide (TMI-1)

Compound Description: TMI-1 is identified as a novel dual tumor necrosis factor-α converting enzyme (TACE) / matrix metalloprotease (MMP) inhibitor, exhibiting potent anti-inflammatory effects and showing promise for treating rheumatoid arthritis. [] It inhibits TACE and several MMPs at nanomolar concentrations, suppressing LPS-induced TNF-α secretion in vitro and in vivo without affecting TNF-α mRNA levels. []

2-(benzimidazol-2-yl)quinoxalines with piperazine, piperidine, and morpholine moieties

Compound Description: This series of compounds was designed and synthesized as potential antitumor agents, incorporating piperazine, piperidine, and morpholine moieties commonly found in known anticancer drugs. [] These compounds were characterized using various spectroscopic methods and X-ray crystallography. []

Properties

Product Name

1-(4-ETHYLBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE

IUPAC Name

1-(4-ethylphenyl)sulfonyl-4-(2-fluorophenyl)piperazine

Molecular Formula

C18H21FN2O2S

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C18H21FN2O2S/c1-2-15-7-9-16(10-8-15)24(22,23)21-13-11-20(12-14-21)18-6-4-3-5-17(18)19/h3-10H,2,11-14H2,1H3

InChI Key

STBJYGFULFPAIH-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.